1-(3,3-Diethoxypropyl)-4-methoxybenzene
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Overview
Description
1-(3,3-Diethoxypropyl)-4-methoxybenzene is an organic compound that features a benzene ring substituted with a 3,3-diethoxypropyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-diethoxypropyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene with 3,3-diethoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Diethoxypropyl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(3,3-Diethoxypropyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-diethoxypropyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and diethoxypropyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
- 1-(3,3-Diethoxypropyl)-benzene
- 1-(3,3-Diethoxypropyl)-4-hydroxybenzene
- 1-(3,3-Diethoxypropyl)-4-chlorobenzene
Comparison: 1-(3,3-Diethoxypropyl)-4-methoxybenzene is unique due to the presence of both methoxy and diethoxypropyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
CAS No. |
918540-77-9 |
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Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(3,3-diethoxypropyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H22O3/c1-4-16-14(17-5-2)11-8-12-6-9-13(15-3)10-7-12/h6-7,9-10,14H,4-5,8,11H2,1-3H3 |
InChI Key |
ZTMAZRAEQXPJLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC1=CC=C(C=C1)OC)OCC |
Origin of Product |
United States |
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